molecular formula C16H11ClO B13056713 5-Chloro-2-(P-tolylethynyl)benzaldehyde

5-Chloro-2-(P-tolylethynyl)benzaldehyde

Cat. No.: B13056713
M. Wt: 254.71 g/mol
InChI Key: BCJCKRMBJGJHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(p-tolylethynyl)benzaldehyde (CAS 1260152-40-6) is a high-purity (95%) chemical intermediate primarily utilized in organic synthesis for the development of more complex molecules . Its molecular structure, which incorporates both an alkyne and an aldehyde functional group, makes it particularly valuable for constructing conjugated aromatic systems through key reactions such as Sonogashira coupling or aldol condensation . This compound is a versatile building block in materials science, where it can be employed in the synthesis of organic semiconductors or luminescent materials . Furthermore, it serves as a crucial precursor in pharmaceutical research for the creation of novel drug candidates, especially those targeting biological pathways where conjugated systems are beneficial . The compound has also been effectively used in propylphosphonic anhydride (T3P®)-mediated Kabachnik–Fields reactions for the synthesis of α-aminophosphonates, which are important as structural analogues of natural α-amino acids and exhibit a range of biological activities . Store at 2-8°C . This product is intended for Research Use Only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11ClO

Molecular Weight

254.71 g/mol

IUPAC Name

5-chloro-2-[2-(4-methylphenyl)ethynyl]benzaldehyde

InChI

InChI=1S/C16H11ClO/c1-12-2-4-13(5-3-12)6-7-14-8-9-16(17)10-15(14)11-18/h2-5,8-11H,1H3

InChI Key

BCJCKRMBJGJHNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O

Origin of Product

United States

Synthetic Strategies for 5 Chloro 2 P Tolylethynyl Benzaldehyde and Analogous Molecular Architectures

General Approaches to Arylalkynylbenzaldehyde Synthesis

The construction of arylalkynylbenzaldehydes relies on the formation of a carbon-carbon bond between an aromatic ring and a terminal alkyne. libretexts.org This transformation is most effectively achieved through transition metal-catalyzed cross-coupling reactions, which offer mild reaction conditions and broad functional group tolerance. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira Coupling and Related Methodologies

The Sonogashira reaction, discovered by Kenkichi Sonogashira in 1975, is a premier method for forming C(sp²)–C(sp) bonds. gold-chemistry.orglibretexts.org It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its operational simplicity and reliability under mild conditions, often proceeding at room temperature. gold-chemistry.orgwikipedia.orgyoutube.com

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles for palladium and copper (see Figure 1). libretexts.org The palladium cycle includes:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. nih.govnumberanalytics.com

Transmetalation : A copper acetylide, formed in the copper cycle by the reaction of the terminal alkyne with the Cu(I) salt and base, transfers the acetylide group to the Pd(II) complex. hes-so.chyoutube.com

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the Pd(0) catalyst. nih.govnumberanalytics.com

The reaction's versatility has led to numerous modifications, including the development of copper-free Sonogashira couplings. These variations are particularly useful when the presence of copper might lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling). gold-chemistry.orghes-so.ch

ComponentCommon ExamplesRole in Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Primary catalyst for C-C bond formation. libretexts.org
Copper Co-catalyst CuI, CuBrActivates the terminal alkyne. youtube.comyoutube.com
Ligand Triphenylphosphine (PPh₃), Bidentate phosphines (dppe, dppp)Stabilizes the palladium catalyst and influences its reactivity. libretexts.orgnih.gov
Base Triethylamine (NEt₃), Diethylamine (Et₂NH), K₂CO₃Neutralizes the HX byproduct and facilitates copper acetylide formation. wikipedia.orghes-so.ch
Solvent DMF, THF, Acetonitrile, Amines (as solvent and base)Solubilizes reactants and influences reaction rate. wikipedia.org

This table summarizes common reagents used in the Sonogashira cross-coupling reaction and their respective roles.

Chemo- and Regioselective Synthesis of Substituted Benzaldehyde (B42025) Frameworks

The synthesis of polysubstituted benzaldehydes presents a significant challenge due to the reactivity of the aldehyde group, which is sensitive to both nucleophilic attack and oxidation. researchgate.net Achieving chemo- and regioselectivity is paramount. Chemo- and regioselective synthesis ensures that reactions occur at the desired functional group and position on the aromatic ring, which is critical when multiple reactive sites are present. rsc.org

Several strategies have been developed to address these challenges:

Directed Ortho Metalation (DoM) : This technique uses a directing group to guide the deprotonation of an ortho-position with a strong base, followed by quenching with an electrophile. This allows for precise functionalization adjacent to the directing group. liberty.edu

Protecting Group Strategies : The aldehyde functionality can be temporarily masked using protecting groups, such as acetals. This allows other transformations, like cross-coupling, to be performed on the aromatic ring without interference from the aldehyde. kpfu.ru

One-Pot Procedures : Tandem or one-pot reactions that combine multiple synthetic steps without isolating intermediates can be highly efficient. liberty.edu For instance, a reduction/cross-coupling sequence has been developed where a stable aluminum hemiaminal intermediate protects a latent aldehyde during a subsequent cross-coupling reaction. researchgate.net

Catalytic Debromomethoxylation : A method for synthesizing functionally substituted benzaldehydes involves the reaction of dibromomethylarenes with benzaldehyde dimethyl acetal, catalyzed by a soft Lewis acid like zinc chloride. kpfu.ru

The choice of strategy depends on the specific arrangement and electronic nature of the substituents on the benzaldehyde framework.

Methodological Considerations for the Preparation of 5-Chloro-2-(P-tolylethynyl)benzaldehyde

The synthesis of the target molecule, this compound, would most logically proceed via a Sonogashira coupling reaction. This section details the specific considerations for this synthetic route.

Precursor Selection and Reactant Optimization in Target Synthesis

The selection of appropriate precursors is the first critical step in designing an efficient synthesis. For the Sonogashira coupling, two key reactants are required: an aryl halide and a terminal alkyne.

Aryl Halide : The ideal aryl halide precursor would be 5-chloro-2-iodobenzaldehyde or 5-chloro-2-bromobenzaldehyde . The reactivity of the aryl halide in the oxidative addition step of the palladium cycle generally follows the order I > Br > Cl. wikipedia.org Therefore, using the iodo- or bromo-substituted benzaldehyde would allow for milder reaction conditions compared to the chloro-analogue. The chlorine atom at the 5-position is significantly less reactive in palladium-catalyzed couplings and would remain intact.

Terminal Alkyne : The corresponding alkyne precursor is 4-ethynyltoluene (also known as p-tolylacetylene). This reactant can be synthesized or obtained commercially.

Optimizing the stoichiometry of the reactants is also crucial. Typically, a slight excess of the alkyne (e.g., 1.1 to 1.5 equivalents) is used to ensure complete consumption of the more valuable aryl halide precursor. hes-so.ch

PrecursorStructureRationale for Selection
5-Chloro-2-iodobenzaldehyde High reactivity of the C-I bond in oxidative addition allows for mild reaction conditions.
5-Chloro-2-bromobenzaldehyde Good reactivity, often more cost-effective and stable than the iodo-analogue.
4-Ethynyltoluene Provides the p-tolylacetylene moiety for the coupling reaction.

This table outlines the logical precursors for the synthesis of this compound via Sonogashira coupling.

Reaction Condition Control and Yield Enhancement Strategies

Controlling the reaction conditions is essential for maximizing the yield and purity of the final product while minimizing side reactions. numberanalytics.com

Solvent and Base : The amine base, often triethylamine, can sometimes serve as both the base and the solvent. wikipedia.org However, co-solvents like THF or DMF are frequently used. The base must be strong enough to deprotonate the alkyne but not so strong as to cause undesired side reactions.

Temperature : Sonogashira couplings can often be performed at or slightly above room temperature, which is advantageous for substrates with sensitive functional groups like aldehydes. gold-chemistry.orgyoutube.com

Atmosphere : To prevent the oxidation of the Pd(0) catalyst and the homocoupling of the alkyne, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon). youtube.comhes-so.ch Deoxygenation of the solvent is an essential step. youtube.com

Yield Enhancement Strategies:

Minimizing Homocoupling : The primary side reaction is the Glaser coupling of the terminal alkyne to form a diyne. This can be suppressed by using a copper-free protocol or by carefully controlling the reaction conditions, such as ensuring a strictly anaerobic environment. hes-so.ch

Ligand Selection : The use of specialized ligands, such as bulky dialkylbiarylphosphines, can significantly improve catalyst turnover numbers and reaction rates. nih.govacs.org

Slow Addition : In some cases, slow addition of one of the coupling partners can help maintain a low concentration of the reactant and suppress side reactions.

ParameterConditionEffect on Yield and Purity
Atmosphere Inert (Argon, Nitrogen)Prevents catalyst oxidation and alkyne homocoupling, increasing yield. hes-so.ch
Temperature Room Temperature to 60 °CMild temperatures preserve the aldehyde group and prevent thermal degradation. gold-chemistry.org
Catalyst Loading 0.1 - 5 mol%Lowering catalyst loading reduces costs, but too little can lead to incomplete reaction. libretexts.org
CuI Co-catalyst 1 - 5 mol%Facilitates the reaction at lower temperatures but can promote homocoupling if not controlled. youtube.com
Base 2.2 equivalentsEnsures complete reaction by neutralizing the generated acid. hes-so.ch

This table presents key reaction parameters and their typical optimization for enhancing the yield and purity of arylalkynylbenzaldehydes.

Exploration of the Chemical Reactivity and Transformation Pathways of 5 Chloro 2 P Tolylethynyl Benzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is a primary site of reactivity in 5-Chloro-2-(P-tolylethynyl)benzaldehyde, readily undergoing reactions typical of aromatic aldehydes.

The carbonyl carbon of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. The reactivity of the aldehyde is influenced by both electronic and steric effects. In the case of this compound, the presence of the electron-withdrawing chloro and alkynyl groups on the benzene (B151609) ring increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition compared to unsubstituted benzaldehyde (B42025). Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and acetals, as well as additions of organometallic reagents like Grignard or organolithium compounds to yield secondary alcohols.

The general order of reactivity for nucleophilic addition to substituted benzaldehydes is influenced by the electronic nature of the substituents. Electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.

Table 1: General Reactivity Trends in Nucleophilic Addition to Substituted Benzaldehydes

CompoundSubstituent EffectReactivity Relative to Benzaldehyde
p-NitrobenzaldehydeStrongly Electron-Withdrawing (-NO₂)Higher
BenzaldehydeReference (-H)Baseline
p-TolualdehydeElectron-Donating (-CH₃)Lower
Acetophenone (B1666503)Ketone (less reactive than aldehydes)Lower

One of the most significant reactions of the aldehyde functionality is its condensation with primary amines to form imines, also known as Schiff bases. This reaction typically proceeds via a two-step mechanism involving an initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the imine. beilstein-journals.org The formation of imines is often catalyzed by acids or can proceed under neutral or even solvent-free conditions. scirp.orgscirp.org

The reaction of 2-alkynylbenzaldehydes with amines is a known pathway for synthesizing various heterocyclic compounds. For instance, the closely related 5-chloro-2-(phenylethynyl)benzaldehyde (B3088748) serves as a precursor in reactions with amines to construct more complex molecular frameworks. lookchem.com These condensation reactions are versatile and can be carried out with a wide range of primary amines, including anilines and aliphatic amines, to produce a diverse library of imine derivatives. scirp.orgscirp.org Solvent-free methods, sometimes utilizing reduced pressure to remove the water byproduct, have been shown to be highly efficient, often providing the desired imine in excellent yield without the need for extensive purification. scirp.org

Table 2: Examples of Imine Synthesis from Aromatic Aldehydes

AldehydeAmineConditionsYieldReference
p-Tolualdehydeo-ToluidineNeat, 1.5h, then vacuum99% scirp.org
p-Anisaldehydeo-ToluidineNeat, then vacuum99% scirp.org
p-ChlorobenzaldehydeBenzylamineNeat, then vacuum99% scirp.org
BenzaldehydeAniline (B41778)Neat, room temperatureHigh conversion scirp.org

Reactivity Pertaining to the Internal Alkyne Moiety

The internal alkyne in this compound is a key site for constructing cyclic and polycyclic systems through various cyclization strategies.

The ortho-alkynylbenzaldehyde structure is a well-established precursor for intramolecular cyclization reactions. These transformations can be promoted by electrophiles or transition metal catalysts, leading to the formation of oxygen-containing heterocycles such as isocoumarins and phthalides.

One notable pathway is the N-heterocyclic carbene (NHC)-catalyzed oxidative cyclization. nih.govacs.orgacs.org In this process, the aldehyde is first activated by the NHC catalyst to form a Breslow intermediate. This intermediate can then undergo oxidation (utilizing molecular oxygen from the air) and subsequent intramolecular nucleophilic attack onto the alkyne moiety. acs.org This dual activation strategy allows for the efficient, atom-economical synthesis of lactones. acs.org

Palladium-catalyzed cyclizations of 2-alkynylbenzaldehydes also represent a powerful method for constructing fused ring systems. researchgate.net The regioselectivity of these reactions can be influenced by the electronic polarization of the carbon-carbon triple bond, which dictates whether the cyclization proceeds via a 6-endo-dig or 5-exo-dig pathway. researchgate.net

While the primary reactivity of the alkyne in this structural context is often exploited in cyclization reactions, it can also be a handle for other transformations. The synthesis of this compound itself is typically achieved via a Sonogashira coupling reaction between a 2-halo-5-chlorobenzaldehyde and p-tolylethyne. wikipedia.orgorganic-chemistry.org This reaction highlights the accessibility of the alkyne for C-C bond formation. In principle, the alkyne could participate in other reactions common to internal alkynes, such as hydration, hydrogenation, or cycloaddition reactions, although these pathways are less explored compared to the intramolecular cyclizations for this class of compounds.

Reaction Pathways Influenced by the Aromatic Halogen Substituent

The chlorine atom at the 5-position of the benzene ring primarily exerts an electronic influence on the reactivity of the aldehyde and alkyne groups. As an electron-withdrawing group, it enhances the electrophilicity of the aldehyde. The chloro substituent is generally stable and does not participate directly in the aforementioned nucleophilic addition or cyclization reactions.

However, under specific conditions, typically involving transition metal catalysis, the C-Cl bond can be activated. For example, in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations, the aryl chloride can act as an electrophilic partner. While often less reactive than the corresponding aryl bromides or iodides, aryl chlorides can undergo these coupling reactions, which would allow for the introduction of new aryl, vinyl, or amino groups at the 5-position. Such transformations would provide a route to further diversify the molecular structure, although specific examples starting from this compound are not extensively documented. The functionalization of a C5-chloro substituent has been noted to be beneficial in certain C-H activation reactions on related quinoline (B57606) systems. beilstein-journals.org

Exploration of Chlorine-Directed Reactivity in the Benzene Ring

The chlorine substituent on the benzene ring of this compound represents a key site for molecular modification, offering potential pathways to a variety of derivatives through substitution reactions. The reactivity of this chloro group is significantly influenced by the electronic and steric effects of the adjacent ortho-(p-tolylethynyl) and meta-formyl (-CHO) groups. This section explores the potential transformation pathways of the chlorine atom, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit potentially challenging, pathway for the transformation of this compound. The success of SNAr reactions is heavily dependent on the electronic nature of the aromatic ring. Specifically, the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, chlorine) is crucial for the stabilization of the negatively charged Meisenheimer complex intermediate, which facilitates the reaction.

In the case of this compound, the formyl group at the 2-position is a moderate electron-withdrawing group. However, it is situated meta to the chlorine atom, a position that offers no resonance stabilization to the Meisenheimer intermediate. Conversely, the p-tolylethynyl group at the 2-position is generally considered to be electron-donating or weakly electron-withdrawing, and it is positioned para to the chlorine. An electron-donating group in this position would further deactivate the ring towards nucleophilic attack.

Given this substitution pattern, it is anticipated that this compound would exhibit low reactivity towards nucleophilic aromatic substitution under standard conditions. For a successful reaction to occur, forcing conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles, would likely be necessary.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a more versatile and widely applicable strategy for the functionalization of aryl chlorides, including this compound. While aryl chlorides are generally less reactive than their bromide and iodide counterparts, significant advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled their effective use in a variety of coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a powerful tool in organic synthesis. For the transformation of this compound, this reaction could be employed to introduce a new aryl or vinyl substituent at the 5-position. The success of the Suzuki-Miyaura coupling of aryl chlorides often hinges on the appropriate choice of catalyst, ligand, and base.

Aryl Chloride SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventTemperature (°C)Yield (%)
ChlorobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95
4-ChlorotoluenePhenylboronic acidPd₂ (dba)₃ / XPhosK₃PO₄Dioxane10098
2-ChlorobenzaldehydePhenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃Toluene11085

This table presents representative conditions for the Suzuki-Miyaura coupling of various aryl chlorides, illustrating the types of catalyst systems and conditions that could be adapted for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org This reaction would enable the introduction of a wide range of primary and secondary amines at the 5-position of the benzaldehyde ring, leading to the synthesis of novel aniline derivatives. Similar to the Suzuki-Miyaura coupling, the choice of a suitable palladium precursor and a sterically hindered, electron-rich phosphine ligand is critical for achieving high yields, especially with less reactive aryl chlorides.

Aryl Chloride SubstrateAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
ChlorobenzeneMorpholinePd₂(dba)₃ / BrettPhosNaOtBuToluene10099
4-ChloroanisoleAnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane11092
3-Chlorobenzonitrilen-ButylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene10088

This table showcases typical conditions for the Buchwald-Hartwig amination of various aryl chlorides, providing a starting point for the development of a synthetic route using this compound.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org While this compound already possesses an alkynyl moiety, a Sonogashira coupling at the 5-position could be envisioned to synthesize bis(alkynyl)arene derivatives. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Aryl Chloride SubstrateAlkyneCatalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)
ChlorobenzenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NToluene8075
4-Chlorotoluene1-HeptynePd(OAc)₂ / SPhosCuICs₂CO₃Dioxane10089
2-ChloropyridineTrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NEtTHF6591

This table provides examples of Sonogashira coupling reactions with aryl chlorides, outlining the general conditions that could be applied to this compound.

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 5 Chloro 2 P Tolylethynyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. For a molecule with the complexity of 5-Chloro-2-(P-tolylethynyl)benzaldehyde, a multi-pronged NMR approach, utilizing various nuclei and advanced techniques, is essential for an unambiguous assignment of its atomic connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the hydrogen atoms within the molecule. The spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on both the benzaldehyde (B42025) and tolyl rings, and the methyl protons.

The aldehydic proton (CHO) is typically observed as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the substituted benzaldehyde ring are expected to appear as a complex multiplet system. For instance, the proton ortho to the aldehyde group would be significantly deshielded. The protons on the p-tolyl group typically present as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group protons of the tolyl substituent characteristically appear as a sharp singlet further upfield, usually around δ 2.4 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analogous structures.

Proton GroupPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet (s)
Aromatic (Benzaldehyde ring)7.5 - 8.0Multiplet (m)
Aromatic (Tolyl ring)7.1 - 7.5AA'BB' system (2 x Doublets)
Methyl (-CH₃)~2.4Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield, typically in the range of δ 190-195 ppm. docbrown.info The two sp-hybridized carbons of the alkyne linker produce signals in the δ 85-95 ppm region. The aromatic carbons of the two rings will resonate in the characteristic aromatic region of δ 120-145 ppm. The specific chemical shifts are influenced by the substituents; for example, the carbon atom bonded to the chlorine (C-Cl) and the carbons attached to the alkyne and aldehyde groups will have distinct shifts. The methyl carbon of the p-tolyl group is observed in the upfield region, typically around δ 21.5 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous structures.

Carbon GroupPredicted Chemical Shift (δ, ppm)
Aldehyde (-C HO)190 - 195
Aromatic (C-Cl)134 - 138
Aromatic (C-CHO)135 - 139
Aromatic (Tolyl & Benzaldehyde)120 - 142
Alkyne (-C≡C-)85 - 95
Methyl (-CH₃)~21.5

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogs

For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool. The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR ideal for probing structural and electronic changes in fluorinated analogs. For example, if the p-tolyl group were replaced with a p-fluorophenyl group, the ¹⁹F NMR spectrum would show a signal whose chemical shift would provide insight into the electronic effects of the ethynyl-benzaldehyde substituent on the fluorophenyl ring. rsc.org The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can also provide valuable information for structural assignment.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Complex Structure Determination

For complex molecules where one-dimensional spectra may have overlapping signals, 2D NMR experiments are indispensable for unambiguous structural assignment. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of protons on the aromatic rings, for example, by showing cross-peaks between adjacent protons on the 5-chloro-benzaldehyde ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C). wikipedia.org This is crucial for definitively assigning the ¹³C signals for each protonated carbon, such as linking the methyl proton signal at ~2.4 ppm to the methyl carbon signal at ~21.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. It is invaluable for connecting different fragments of the molecule. For instance, HMBC could show a correlation between the aldehydic proton and the aromatic carbons C-1 and C-2 of the benzaldehyde ring, confirming the position of the aldehyde group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can provide information about the molecule's conformation. For example, a NOESY experiment could show through-space correlations between the protons of the tolyl group and the protons on the benzaldehyde ring, helping to define the preferred spatial arrangement of the two rings relative to each other.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz The IR spectrum of this compound would display several key absorption bands that confirm its structure.

The most prominent peak would be the strong carbonyl (C=O) stretch of the aldehyde, expected in the region of 1685-1710 cm⁻¹, with the conjugation to the aromatic ring shifting it to a slightly lower wavenumber than a simple aliphatic aldehyde. libretexts.org The aldehyde C-H bond exhibits two characteristic, weaker stretching bands around 2830-2850 cm⁻¹ and 2720-2750 cm⁻¹. libretexts.org The internal alkyne (C≡C) bond gives rise to a weak to medium absorption in the 2210-2260 cm⁻¹ range. Aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region. docbrown.info Aromatic C-H stretches are typically seen just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde (C-H)Stretch2830-2850 & 2720-2750Weak-Medium
Aldehyde (C=O)Stretch1685-1710Strong
Alkyne (C≡C)Stretch2210-2260Weak-Medium
Aromatic C-HStretch3000-3100Medium
Aromatic C=CStretch1450-1600Medium
Aliphatic C-H (Methyl)Stretch2850-2960Medium
C-ClStretch600-800Medium-Strong

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent molecule, allowing for the determination of its molecular formula (C₁₆H₁₁ClO).

The mass spectrum would show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this compound would likely include:

Loss of a hydrogen radical (M-1): From the aldehyde group to form a stable acylium ion.

Loss of the formyl radical (M-29): Cleavage of the CHO group.

Loss of a chlorine atom (M-35): Cleavage of the C-Cl bond.

Cleavage at the alkyne: Fragmentation on either side of the C≡C bond can lead to characteristic ions corresponding to the chlorobenzaldehyde and tolylacetylene fragments.

Analysis of these fragments allows chemists to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental and indispensable technique in the structural elucidation of newly synthesized organic compounds. It provides a quantitative determination of the percentage composition of elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) within a sample. This data is crucial for verifying the empirical and molecular formula of a compound, thereby confirming its stoichiometric composition and purity. The principle of modern elemental analysis is based on the complete combustion of a precisely weighed sample under controlled conditions, followed by the quantitative analysis of the resulting combustion gases (e.g., CO₂, H₂O, N₂) using various detection methods. measurlabs.com

Theoretical Composition

The theoretical elemental composition of this compound is calculated from its molecular formula (C₁₆H₁₁ClO) and the atomic weights of its constituent elements. This provides a benchmark against which experimental results are measured.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01116192.17675.45
HydrogenH1.0081111.0884.35
ChlorineCl35.453135.45313.92
OxygenO15.999115.9996.28
Total 254.716 100.00

Note: The table presents the calculated theoretical percentages for the elements in this compound.

Research Findings and Verification

In synthetic organic chemistry research, the characterization of novel molecules like this compound and its derivatives would invariably include elemental analysis data. For instance, studies involving the synthesis of various substituted aromatic aldehydes and chalcones routinely report CHN or CHNS/O analysis as part of their structural confirmation. mdpi.comnih.gov The data is typically presented as a comparison between the calculated (theoretical) and found (experimental) values.

While a specific research article detailing the elemental analysis of this compound is not available, the expected format and interpretation of such results can be illustrated. A hypothetical experimental result for this compound is presented below to demonstrate the process of stoichiometric verification.

ElementTheoretical %Experimental %Deviation %
Carbon (C)75.4575.38-0.07
Hydrogen (H)4.354.41+0.06
Chlorine (Cl)13.9213.85-0.07

Note: This table illustrates a representative comparison between theoretical and hypothetical experimental elemental analysis data. The small deviations are within generally accepted limits for a pure sample.

The close correlation between the "Theoretical %" and the hypothetical "Experimental %" in the table above would strongly support the successful synthesis and purification of this compound with the molecular formula C₁₆H₁₁ClO. Any significant deviation from these values would suggest the presence of impurities, residual solvent, or an incorrect structural assignment, prompting further investigation and purification steps. Therefore, elemental analysis remains a critical quality control checkpoint in the characterization of novel chemical entities.

Transformative Applications of 5 Chloro 2 P Tolylethynyl Benzaldehyde in Contemporary Organic Synthesis

Building Block Utility in Heterocyclic Chemistry

The reactivity of the ortho-alkynylbenzaldehyde moiety is central to its utility in forming a multitude of heterocyclic compounds. The adjacent aldehyde and alkyne groups can undergo intramolecular or tandem intermolecular reactions with various nucleophiles to construct five- and six-membered rings, making it a powerful precursor for both nitrogen- and oxygen-containing heterocycles.

Construction of Diverse Nitrogen-Containing Heterocycles (e.g., Isoquinolines, Indazoles, Pyrazoles, Pyridines, Oxazines, Thiazines)

The synthesis of nitrogen heterocycles is a cornerstone of medicinal chemistry, and 5-Chloro-2-(P-tolylethynyl)benzaldehyde serves as an exemplary starting material for their creation.

Isoquinolines: One of the most prominent applications of this compound is in the multicomponent synthesis of 1,2-dihydroisoquinolines. nih.govnih.govnih.gov In reactions analogous to the Kabachnik-Fields reaction, this compound can react with a primary amine (like aniline) and a hydrophosphoryl compound (such as a dialkyl phosphite) in a one-pot process. nih.govnih.gov The reaction outcome is highly dependent on the catalyst employed. For instance, using propylphosphonic anhydride (B1165640) (T3P®) typically yields the linear α-amino (2-alkynylphenyl)-methylphosphonate, whereas switching the catalyst to a copper salt like copper(I) chloride (CuCl) promotes a subsequent intramolecular hydroamination/cyclization to furnish the corresponding 1,2-dihydroisoquinoline-1-ylphosphonate in high yield. nih.govnih.gov Other catalysts, including silver triflate (AgOTf), have also been shown to effectively catalyze the ring-closure step. nih.govacs.orgorganic-chemistry.org

Pyrazoles: The aldehyde functionality is a key handle for the synthesis of pyrazoles. The classic Knorr pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). youtube.com A direct route using this compound involves its reaction with hydrazine derivatives. For example, condensation with phenylhydrazine (B124118) would first form a phenylhydrazone intermediate, which can then undergo intramolecular cyclization involving the alkyne to yield a substituted pyrazole. This cyclocondensation is a fundamental and widely used method for constructing the pyrazole core. nih.govorganic-chemistry.orgmdpi.com

Pyridines, Oxazines, and Thiazines: The synthesis of these six-membered heterocycles can be achieved through a common intermediate: a chalcone (B49325). Via a Claisen-Schmidt condensation, this compound can react with an acetophenone (B1666503) derivative to form an α,β-unsaturated ketone (chalcone). researchgate.netnih.govasianpubs.org This chalcone intermediate can then be treated with different reagents to achieve the desired heterocycle.

Pyridines: Reaction of the chalcone with a reagent providing a nitrogen atom, such as malononitrile (B47326) and an ammonia (B1221849) source, can lead to highly substituted pyridines. researchgate.net

Oxazines and Thiazines: Cyclocondensation of the chalcone with urea (B33335) in a basic medium can yield 1,3-oxazine derivatives. orientjchem.orgresearchgate.netdntb.gov.ua Similarly, using thiourea (B124793) as the binucleophile results in the formation of 1,3-thiazine derivatives. orientjchem.orgresearchgate.netijpsr.com

Synthesis of Oxygen-Containing Heterocyclic Systems (e.g., Isobenzofurans, Dihydrobenzoacs.orgorganic-chemistry.orgnih.govmdpi.comoxazino[2,3-a]isoquinolines)

Isobenzofurans: 2-Alkynylbenzaldehydes are known precursors for the in-situ generation of isobenzofurans. acs.orgnih.gov This transformation can be initiated by the coupling with carbene complexes. The resulting isobenzofuran (B1246724) is a highly reactive diene that is typically not isolated but trapped immediately in a cycloaddition reaction. acs.orgacs.orgresearchgate.netbeilstein-journals.org For instance, if the alkyne side chain of the parent molecule contains a tethered alkene (dienophile), an intramolecular Diels-Alder reaction can occur, leading to complex polycyclic structures. acs.orgacs.org This tandem isobenzofuran formation-Diels-Alder reaction is a powerful strategy for building complex molecular frameworks stereoselectively. acs.org

The synthesis of highly complex fused systems like Dihydrobenzo acs.orgorganic-chemistry.orgnih.govmdpi.comoxazino[2,3-a]isoquinolines often involves multi-step sequences where an initial product derived from the starting aldehyde is further elaborated. An isoquinoline (B145761) core, formed as described in section 5.1.1, could potentially undergo further annulation reactions to build such intricate heterocyclic systems.

Role in the Synthesis of Extended Conjugated Systems and Polyaromatic Hydrocarbons

The this compound molecule possesses an inherent conjugated π-system composed of the p-tolyl group, the ethynyl (B1212043) linker, and the chlorobenzaldehyde ring. This structure serves as an excellent foundation for the synthesis of larger, extended conjugated systems and polyaromatic hydrocarbons (PAHs).

Derivatization reactions at the aldehyde and chloro positions are the primary strategies for extending this conjugation. For example, Wittig or Horner-Wadsworth-Emmons reactions at the aldehyde group can introduce new carbon-carbon double bonds, elongating the π-system. Furthermore, the chloro-substituent can be functionalized through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach additional aromatic or unsaturated moieties. While direct conversion of 2-alkynylbenzaldehydes to PAHs is less common, related structures like 2-(1-alkynyl)biphenyls are known to undergo electrophilic cyclization to yield phenanthrenes and other polycyclic aromatics. researchgate.net This suggests that a synthetic strategy involving the conversion of the aldehyde to a suitable group followed by an intramolecular cyclization could provide a pathway to complex PAHs.

Investigation of Catalytic Systems and Mechanistic Pathways in Derivatization Reactions

The derivatization of this compound, particularly in multicomponent reactions, has been a fertile ground for investigating catalytic systems and reaction mechanisms. The ability to selectively steer a reaction toward either a linear or a cyclized product by simply changing the catalyst highlights the subtle yet powerful influence of catalytic choice. nih.govresearchgate.net

The three-component reaction of a 2-alkynylbenzaldehyde, an amine, and a dialkyl phosphite (B83602) serves as a prime example. nih.govnih.gov

Mechanism without Cyclization (T3P®): When propylphosphonic anhydride (T3P®) is used, the reaction proceeds via a classic Kabachnik-Fields pathway. mdpi.comorganic-chemistry.org The aldehyde and amine first condense to form an iminium intermediate. The T3P® activates the phosphite, facilitating its nucleophilic attack on the imine to yield the linear α-aminophosphonate product. nih.govmdpi.com The catalyst system does not activate the alkyne for intramolecular attack.

Mechanism with Cyclization (CuCl, AgOTf): In contrast, when catalysts like CuCl or AgOTf are employed, they play a dual role. nih.govnih.govresearchgate.net After the initial formation of the α-aminophosphonate (or a related iminium intermediate), these transition metals, being oxophilic and alkynophilic, coordinate to the alkyne. This coordination activates the alkyne toward nucleophilic attack by the secondary amine nitrogen atom. The subsequent 6-endo-dig cyclization is highly efficient and leads to the formation of the 1,2-dihydroisoquinoline (B1215523) ring system. nih.govresearchgate.net

This catalyst-dependent product selectivity provides a powerful tool for synthetic chemists, allowing access to diverse molecular scaffolds from the same set of simple precursors. nih.govresearchgate.net

Table 1: Catalyst-Dependent Selectivity in the Three-Component Reaction of 2-Alkynylbenzaldehydes

Catalyst SystemPrimary Product TypeProposed Role of CatalystReference
Propylphosphonic Anhydride (T3P®)Linear α-AminophosphonatePromotes imine formation and phosphite addition (Kabachnik-Fields reaction). nih.govnih.gov
Copper(I) Chloride (CuCl)Cyclized 1,2-DihydroisoquinolineActivates alkyne for intramolecular nucleophilic attack (cyclization). nih.govnih.gov
Silver Triflate (AgOTf)Cyclized 1,2-DihydroisoquinolineActivates alkyne for intramolecular cyclization. nih.govresearchgate.net
Magnesium Perchlorate (Mg(ClO₄)₂) / Copper(II) Triflate (Cu(OTf)₂)Cyclized 1,2-DihydroisoquinolineLewis acidic combination that promotes imine formation and subsequent cyclization. nih.gov

Table of Compounds

Compound Name
This compound
Aniline (B41778)
Dialkyl phosphite
Propylphosphonic anhydride (T3P®)
α-Amino (2-alkynylphenyl)-methylphosphonate
Copper(I) chloride
1,2-Dihydroisoquinoline-1-ylphosphonate
Silver triflate (AgOTf)
Phenylhydrazine
Acetophenone
Chalcone
Malononitrile
Urea
1,3-Oxazine
Thiourea
1,3-Thiazine
Isobenzofuran
Magnesium Perchlorate

Computational and Theoretical Investigations into the Molecular Structure and Reactivity of 5 Chloro 2 P Tolylethynyl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape and stability of a molecule. These methods provide a quantitative description of electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like 5-Chloro-2-(P-tolylethynyl)benzaldehyde, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information.

The electronic structure is significantly influenced by the substituents. The chlorine atom, being electronegative, acts as an inductive electron-withdrawing group, while its lone pairs can participate in resonance, donating electron density to the ring. The p-tolylethynyl group, with its extended π-system, can act as an electron-donating group through resonance. The aldehyde group is a strong electron-withdrawing group due to the electronegativity of the oxygen atom.

DFT calculations can precisely quantify these effects by mapping the electron density and calculating molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically distributed over the electron-rich p-tolylethynyl moiety and the benzene (B151609) ring, while the LUMO is localized on the electron-deficient benzaldehyde (B42025) group. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and its electronic absorption properties. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Furthermore, DFT can be used to calculate various energetic properties, such as the total electronic energy, enthalpy, and Gibbs free energy of the molecule. These values are crucial for determining the molecule's stability and for studying the thermodynamics of reactions it might undergo.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
PropertyValue
Total Electronic Energy-1254.34 Hartree
HOMO Energy-6.21 eV
LUMO Energy-2.15 eV
HOMO-LUMO Gap4.06 eV
Dipole Moment2.85 Debye

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to refine the results obtained from DFT. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate descriptions of electron correlation, which is important for predicting reaction barriers and transition states.

For this compound, ab initio calculations can be employed to predict its reactivity towards electrophilic and nucleophilic attacks. The calculated electrostatic potential map would reveal that the oxygen atom of the aldehyde group is the most negative site, making it susceptible to electrophilic attack. Conversely, the carbonyl carbon of the aldehyde is the most positive site, making it a prime target for nucleophiles. The reactivity of the aromatic ring towards electrophilic substitution can also be assessed, with the calculations likely indicating that the positions ortho and para to the electron-donating p-tolylethynyl group are more activated, though steric hindrance from the adjacent substituents would play a significant role.

Table 2: Predicted Reactivity Indices for this compound from Ab Initio Calculations
Atomic SiteFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic Attack
Carbonyl Carbon (Aldehyde)0.180.05
Carbonyl Oxygen (Aldehyde)0.030.25
C4 (para to Chloro)0.090.12
C6 (ortho to Aldehyde)0.110.08

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reaction Intermediates

While quantum chemical calculations provide insights into the static properties of a molecule, molecular modeling and dynamics simulations are essential for understanding its dynamic behavior.

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the ethynyl (B1212043) group to the benzene ring and the bond connecting the aldehyde group to the ring. Molecular mechanics force fields can be used to perform a conformational search to identify the low-energy conformers. It is expected that the most stable conformation will have the aldehyde group and the p-tolylethynyl group arranged to minimize steric hindrance. The planarity of the benzaldehyde moiety with the benzene ring is crucial for conjugation and is expected to be a key feature of the low-energy conformers.

Molecular dynamics (MD) simulations can provide a more detailed picture of the molecule's conformational landscape by simulating its motion over time at a given temperature. MD simulations can reveal the accessible conformations and the energy barriers between them. This information is particularly valuable for understanding how the molecule might interact with other molecules, such as solvents or reactants.

Furthermore, MD simulations, in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study the dynamics of chemical reactions involving this compound. For example, the mechanism of a nucleophilic addition to the carbonyl group can be simulated to identify the transition state and any reaction intermediates. These simulations can provide a detailed, atomistic view of the reaction pathway, which is often difficult to obtain from experiments alone. The simulations would likely show the formation of a tetrahedral intermediate upon nucleophilic attack, followed by subsequent reaction steps depending on the nature of the nucleophile and the reaction conditions.

Table 3: Relative Energies of Key Conformers of this compound from Molecular Modeling
ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
Global Minimum0° (planar)0.00
Transition State for Aldehyde Rotation90°4.52
Local Minimum180° (anti-planar)1.25

Future Research Perspectives and Emerging Directions for 5 Chloro 2 P Tolylethynyl Benzaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The primary route to synthesize 5-Chloro-2-(P-tolylethynyl)benzaldehyde and its analogs is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org Future research will likely focus on optimizing this critical C-C bond-forming reaction to enhance its sustainability and efficiency. A key direction will be the development of methodologies that minimize or eliminate the need for copper co-catalysts, which are often associated with environmental and purification challenges.

ParameterConventional SonogashiraFuture Sustainable Approach
Catalyst Homogeneous Pd/Cu complexesHeterogeneous, reusable, copper-free catalysts
Solvent Anhydrous organic solvents (e.g., Toluene, THF)Water, bio-based solvents, or solvent-free conditions
Base Strong organic amines (e.g., Diethylamine)Inorganic bases (e.g., K2CO3) or milder organic bases
Energy Input Conventional heatingMicrowave irradiation, ultrasound, or mechanochemistry

This table provides a comparative overview of conventional versus potential future sustainable synthetic approaches for compounds like this compound.

Unveiling Unexplored Reactivity Patterns and Selectivities

The presence of both an aldehyde and an internal alkyne functionality in this compound opens the door to a wide array of chemical transformations. A particularly promising area for future research lies in its application in multicomponent reactions (MCRs). mdpi.comnih.govbeilstein-journals.org These reactions, where three or more reactants combine in a single pot to form a complex product, are highly valued for their atom economy and efficiency.

For instance, the reaction of 2-alkynylbenzaldehydes with amines and various nucleophiles can lead to the synthesis of diverse heterocyclic scaffolds, such as 3-benzazepines and isoquinolines. nih.gov Investigating the behavior of this compound in such reactions could unveil novel reactivity patterns and selectivities, influenced by the electronic effects of the chloro and tolyl substituents. The electron-withdrawing nature of the chloro group may enhance the reactivity of the aldehyde, while the electron-donating tolyl group could influence the reactivity of the alkyne.

ReactantsPotential Products
This compound, primary amine, dialkyl phosphite (B83602)α-Aminophosphonates
This compound, amine, diazo compound3-Benzazepine derivatives
This compound, aniline (B41778), isocyanideFunctionalized isoquinolines

This table outlines potential multicomponent reactions involving this compound and the expected classes of products based on the reactivity of similar 2-alkynylbenzaldehydes.

Design and Application of Advanced Catalytic Systems

The synthesis and functionalization of this compound will greatly benefit from the design and application of advanced catalytic systems. For its synthesis via Sonogashira coupling, research into palladium catalysts with novel ligands that can operate at very low loadings (ppm levels) will be a key focus. hes-so.ch The development of catalysts that are robust and can tolerate a wider range of functional groups will also be important for expanding the synthetic utility of this compound.

Beyond its synthesis, catalytic applications of this compound itself or its derivatives are a fertile ground for exploration. The alkyne moiety can be a substrate for various catalytic transformations, including hydrofunctionalization, cyclization, and metathesis reactions. The development of selective catalysts for these transformations will enable the synthesis of a wide range of complex molecules from this versatile building block.

Integration with Flow Chemistry and High-Throughput Synthesis Paradigms

The integration of modern chemical technologies such as flow chemistry and high-throughput synthesis will be instrumental in accelerating research on this compound. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. researchgate.net The Sonogashira coupling reaction, being a cornerstone for the synthesis of this compound, is well-suited for adaptation to a flow process.

High-throughput screening (HTS) techniques can be employed to rapidly screen a large number of catalysts and reaction conditions for the synthesis and subsequent reactions of this compound. mpg.descienceintheclassroom.orgnih.govnih.gov This approach can significantly accelerate the discovery of optimal synthetic routes and novel reactivity, paving the way for the efficient development of new chemical entities based on this scaffold.

TechnologyApplication to this compound Research
Flow Chemistry Continuous and scalable synthesis via Sonogashira coupling, improved safety for handling reagents, and precise control over reaction parameters.
High-Throughput Screening Rapid optimization of catalysts and reaction conditions for synthesis, discovery of new reactions and reactivity patterns, and screening for biological activity of derivatives.

This table illustrates the potential applications of flow chemistry and high-throughput screening in the research and development of this compound.

Q & A

Basic Research Question

  • Spectroscopy :
    • 1H^1 \text{H}-NMR: Characterize aldehyde protons (δ ~10.5 ppm) and aromatic/ethynyl protons (δ 7.0–8.0 ppm). Coupling patterns confirm substitution positions .
    • IR: Aldehyde C=O stretch (~1700 cm1^{-1}) and alkyne C≡C stretch (~2200 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C≡C: ~1.20 Å) and confirms planarity of the aromatic-ethynyl system. Data collection at 100 K improves resolution (R factor <0.03) .

Advanced Application : Combine X-ray absorption fine structure (XAFS) with DFT calculations to study electronic interactions in metal complexes .

What methodologies are recommended for evaluating the photoluminescent quantum yields of metal complexes derived from this compound?

Advanced Research Question

  • Experimental Design :
    • Prepare zinc(II) complexes via Schiff base condensation with this compound and substituted anilines.
    • Measure photoluminescence in solution (e.g., CH2_2Cl2_2) and solid state using a calibrated integrating sphere.
    • Calculate quantum yields (Φ\Phi) using the equation:
      Φ=Photons emittedPhotons absorbed\Phi = \frac{\text{Photons emitted}}{\text{Photons absorbed}}
  • Key Data : Solid-state Φ\Phi values range from 11.34% to 48.3%, significantly higher than solution-state due to restricted intramolecular motion .

Table 1 : Photoluminescence Data for Zn(II) Complexes

ComplexΦsolid\Phi_{\text{solid}} (%)Φsolution\Phi_{\text{solution}} (%)
ZnL1^148.34.2
ZnL2^211.341.8

What experimental approaches are used to assess the biological activity of azomethine derivatives synthesized from this compound?

Advanced Research Question

  • Biological Assays :
    • Protistocidal Activity : Compare IC50_{50} values against Eimeria tenella using toltrazuril as a reference. A zinc complex with 4-chloroaniline showed twice the activity of toltrazuril .
    • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity.
  • Methodological Note : Use HPLC-purified compounds and include vehicle controls to account for solvent effects.

How do thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) inform the thermal stability of coordination complexes involving this aldehyde?

Advanced Research Question

  • TGA : Monitor mass loss under nitrogen (heating rate: 10°C/min). Complexes derived from this aldehyde show stability up to 290°C, with decomposition steps correlating to ligand loss (e.g., tosyl group at ~300°C) .
  • DSC : Identify phase transitions (e.g., glass transitions or melting points) to guide device fabrication.

Table 2 : Thermal Data for Zn(II) Complexes

ComplexTdec_{\text{dec}} (°C)Residual Mass (%)
ZnL1^132018.5
ZnL2^229022.1

What strategies optimize the incorporation of zinc(II) complexes of this compound into electroluminescent devices?

Advanced Research Question

  • Device Fabrication :
    • Spin-coat PEDOT:PSS as a hole-transport layer onto ITO substrates.
    • Deposit the Zn(II) complex (emissive layer) via thermal evaporation.
    • Use TPBI/LiF/Al as electron-transport/cathode layers.
  • Performance Metrics : Devices exhibit bluish-green to green EL (494–533 nm) with brightness >1000 cd/m2^2 and power efficiency >5 lm/W .

Key Challenge : Balance charge transport by tuning the HOMO/LUMO levels of the complex via substituent engineering.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.